molecular formula C8H10N2 B13952936 (E)-3-(3-pyridyl)prop-2-en-1-amine

(E)-3-(3-pyridyl)prop-2-en-1-amine

Cat. No.: B13952936
M. Wt: 134.18 g/mol
InChI Key: WZGWOIOGOJYLSM-UHFFFAOYSA-N
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Description

(E)-3-(3-pyridyl)prop-2-en-1-amine is an organic compound that features a pyridine ring attached to a propenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-pyridyl)prop-2-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-pyridinecarboxaldehyde and allylamine.

    Condensation Reaction: The aldehyde group of 3-pyridinecarboxaldehyde reacts with the amine group of allylamine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-pyridyl)prop-2-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Further reduction can lead to the formation of saturated amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens or nucleophiles like amines and alcohols can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-pyridyl)prop-2-en-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3-pyridyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an amine.

    3-(3-pyridyl)prop-2-en-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    Nicotinamide: Contains a pyridine ring with an amide group.

Uniqueness

(E)-3-(3-pyridyl)prop-2-en-1-amine is unique due to the presence of both a pyridine ring and an alkenylamine group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

3-pyridin-3-ylprop-2-en-1-amine

InChI

InChI=1S/C8H10N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5,9H2

InChI Key

WZGWOIOGOJYLSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=CCN

Origin of Product

United States

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